2-Methoxy-5-(trifluoromethyl)nicotinic acid

Overview

Description

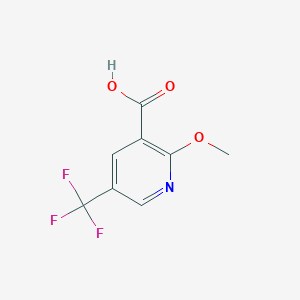

2-Methoxy-5-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C8H6F3NO3 It is a derivative of nicotinic acid, characterized by the presence of a methoxy group at the 2-position and a trifluoromethyl group at the 5-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-(trifluoromethyl)nicotinic acid can be achieved through several methods. One common approach involves the reaction of 2-methoxy-5-(trifluoromethyl)pyridine with a suitable oxidizing agent to introduce the carboxylic acid group. Another method involves the direct trifluoromethylation of 2-methoxy-nicotinic acid using a trifluoromethylating reagent under controlled conditions.

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carboxylic acid group, converting it into an alcohol or an aldehyde.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Grignard reagents, organolithium compounds.

Major Products:

Oxidation Products: 2-Methoxy-5-(trifluoromethyl)benzaldehyde, 2-Methoxy-5-(trifluoromethyl)benzoic acid.

Reduction Products: 2-Methoxy-5-(trifluoromethyl)benzyl alcohol, 2-Methoxy-5-(trifluoromethyl)benzaldehyde.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : 2-Methoxy-5-(trifluoromethyl)nicotinic acid serves as a crucial intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a versatile building block in organic chemistry.

- Reactivity : The trifluoromethyl group enhances the compound's reactivity, allowing it to participate in nucleophilic substitution and oxidation reactions. This property is particularly valuable in developing new synthetic routes for pharmaceuticals and agrochemicals .

Biology

- Biochemical Probes : This compound is being investigated for its potential use as a biochemical probe to study enzyme interactions and metabolic pathways. The unique structural features may allow it to selectively interact with specific biological targets, providing insights into cellular mechanisms.

- Pharmacological Potential : Preliminary studies suggest that this compound may possess therapeutic properties, including anti-inflammatory and anticancer activities. Research is ongoing to explore these properties further and understand the underlying mechanisms of action .

Medicine

- Therapeutic Applications : The compound's lipophilicity, enhanced by the trifluoromethyl group, may improve its ability to penetrate biological membranes. This characteristic is advantageous for drug development, particularly in targeting diseases where membrane permeability is crucial.

- Potential Drug Development : Ongoing research aims to evaluate its efficacy as a lead compound in drug discovery programs, focusing on its potential roles in treating various conditions, including cancer and inflammatory diseases .

Industry

- Agrochemicals : The unique chemical structure of this compound makes it suitable for developing agrochemicals. Its properties can enhance the effectiveness of pesticides and herbicides, contributing to more efficient agricultural practices .

- Pharmaceuticals : The compound is also explored in pharmaceutical applications due to its potential ability to modify biological activity and improve drug formulations .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Notable Applications |

|---|---|---|

| 2-Methoxy-5-(trifluoromethyl)pyridine | Methoxy and trifluoromethyl groups | Intermediate in organic synthesis |

| 2-Methoxy-5-(trifluoromethyl)benzoic acid | Similar functional groups | Potential therapeutic applications |

| 6-Methoxy-5-(trifluoromethyl)nicotinic acid | Methoxy at position 6 | Investigated for similar biological activities |

This table highlights how this compound compares with related compounds, showcasing its unique features and potential applications.

Case Study 1: Synthesis of Novel Anticancer Agents

Research has focused on synthesizing derivatives of this compound to evaluate their anticancer properties. In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the core structure can enhance therapeutic efficacy.

Case Study 2: Enzyme Interaction Studies

A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. Using biochemical assays, researchers found that this compound could inhibit certain enzyme activities, indicating its potential as a lead compound for developing enzyme inhibitors.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the presence of the methoxy group, can modulate the compound’s binding affinity and selectivity towards its targets, influencing various biochemical pathways.

Comparison with Similar Compounds

- 2-Methoxy-5-(trifluoromethyl)pyridine

- 2-Methoxy-5-(trifluoromethyl)benzoic acid

- 2-Methoxy-5-(trifluoromethyl)benzaldehyde

Comparison: Compared to its analogs, 2-Methoxy-5-(trifluoromethyl)nicotinic acid is unique due to the presence of both the methoxy and trifluoromethyl groups on the nicotinic acid scaffold. This combination imparts distinct chemical properties, such as increased acidity and enhanced reactivity in substitution reactions. Additionally, the trifluoromethyl group contributes to the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic applications.

Biological Activity

2-Methoxy-5-(trifluoromethyl)nicotinic acid (CAS No. 944904-62-5) is a derivative of nicotinic acid that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the methoxy group and trifluoromethyl group significantly influences its chemical behavior and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈F₃N O₂ |

| Molecular Weight | 207.15 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors play a crucial role in neurotransmission and are involved in various physiological processes, including cognition, reward, and addiction.

- Nicotinic Receptor Modulation : The compound acts as a ligand for nAChRs, influencing receptor desensitization and signaling pathways. Studies have shown that similar compounds can modulate receptor activity, leading to altered neurotransmitter release and potential therapeutic effects in conditions like Alzheimer's disease and nicotine addiction .

- Anti-Cancer Activity : Preliminary studies suggest that derivatives of nicotinic acid can exhibit anti-cancer properties. For instance, compounds with similar structural motifs have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Pharmacological Effects

Research on this compound indicates several pharmacological effects:

- Neuroprotective Effects : Some studies have indicated that compounds with trifluoromethyl substitutions may provide neuroprotective benefits by enhancing cholinergic signaling .

- Anti-inflammatory Activity : There is emerging evidence that nicotinic acid derivatives can exhibit anti-inflammatory properties, potentially through modulation of immune responses .

- Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that related compounds can induce cytotoxic effects on cancer cells, particularly by targeting microtubule dynamics and promoting cell cycle arrest .

Study 1: Neuropharmacological Evaluation

A study evaluated the neuropharmacological profile of various nicotinic acid derivatives, including this compound. The results indicated that these compounds could enhance cognitive function in animal models by improving cholinergic transmission.

Study 2: Anti-Cancer Activity

In vitro assays were conducted on human cancer cell lines (e.g., MCF-7, HeLa). The results showed significant cytotoxicity with IC50 values in the low micromolar range for certain derivatives, indicating potential for further development as anti-cancer agents .

Chemical Reactions Analysis

Reaction Types and Mechanisms

The reactivity of 2-methoxy-6-(trifluoromethyl)nicotinic acid is governed by its trifluoromethyl group, methoxy substituent, and carboxylic acid functionality. Key reactions include:

| Reaction Type | Reagents/Conditions | Products/Outcomes |

|---|---|---|

| Esterification | Alcohols (e.g., methanol, ethanol) with H⁺ | Corresponding esters (e.g., methyl/ethyl esters) |

| Amidation | Amines (e.g., NH₃, primary/secondary amines) | Amides with modified pharmacological activity |

| Nucleophilic Substitution | Thiols, amines under basic conditions | Derivatives with S- or N-linked substituents |

| Oxidation | KMnO₄, CrO₃ | Oxidized pyridine derivatives |

| Reduction | LiAlH₄, NaBH₄ | Reduced alcohol or amine intermediates |

Data derived from synthetic protocols and derivatives described in patents and peer-reviewed studies .

Functionalization via Carboxylic Acid Group

The carboxylic acid group undergoes typical acid-derived reactions:

-

Esterification : Reacts with alcohols in acidic media to form esters, enhancing lipophilicity for agrochemical applications .

-

Amidation : Forms bioactive amides when treated with amines, as demonstrated in HIV-1 RNase H inhibitor development .

Example :

Used in antiproliferative agents targeting mesothelioma .

Trifluoromethyl Group Reactivity

The electron-withdrawing trifluoromethyl group directs electrophilic substitution to the 4-position of the pyridine ring. Key transformations include:

-

Halogenation : Chlorination/bromination at the 4-position using Cl₂ or Br₂ in acetic acid .

-

Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids to form biaryl systems .

Pharmaceutical Derivatives

Derivatives exhibit:

-

Anticancer Activity : Inhibition of TEAD transcription factors via covalent binding to Cys380 (IC₅₀: 0.40–3.38 µM) .

-

Antiviral Properties : 2-Arylamino derivatives act as dual HIV-1 RNase H inhibitors .

Reaction Conditions and Catalysts

| Transformation | Catalyst/Base | Temperature | Yield |

|---|---|---|---|

| Cyclization to pyridine | KOH/MeOH | 60–100°C | 55–70% |

| Hydrolysis of nitriles | NaOH/H₂O | 80–100°C | 85–90% |

| Amide coupling | EDC/HOBt | RT | 60–75% |

Adapted from patent CN109467532B and TEAD inhibitor studies .

Biological Activity Correlation

Structural modifications directly impact bioactivity:

-

Methoxy Group : Enhances binding to hydrophilic pockets in TEAD proteins .

-

Trifluoromethyl Group : Increases metabolic stability and membrane permeability .

Limitations and Challenges

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-methoxy-5-(trifluoromethyl)nicotinic acid, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via hydrolysis of its ethyl ester derivative (e.g., ethyl 2-(trifluoromethyl)nicotinate) under acidic or basic conditions, as suggested by analogous ester-to-acid conversions . Key intermediates should be characterized using - and -NMR to confirm substitution patterns, particularly the trifluoromethyl (-CF) and methoxy (-OCH) groups. High-resolution mass spectrometry (HRMS) with an exact mass of 220.0388 Da can validate molecular identity .

Q. How can researchers ensure purity and stability during storage?

- Methodological Answer : Purification via reverse-phase HPLC or recrystallization from ethanol/water mixtures is recommended to achieve >98% purity . Stability tests under varying temperatures (e.g., 4°C vs. room temperature) and inert atmospheres (argon/nitrogen) should be conducted, with periodic HPLC analysis to monitor degradation products .

Q. What analytical techniques are critical for structural elucidation?

- Methodological Answer : Combine -NMR to confirm the presence and position of the -CF group, IR spectroscopy to identify carboxylic acid (-COOH) and methoxy stretches, and X-ray crystallography for absolute configuration determination. Cross-reference spectral data with databases like NIST Chemistry WebBook .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence regioselectivity in further functionalization?

- Methodological Answer : The -CF group deactivates the aromatic ring, directing electrophilic substitutions to the para position relative to itself. For example, nitration or halogenation reactions should be optimized using Lewis acid catalysts (e.g., FeCl) at low temperatures (0–5°C) to minimize side products . Computational studies (DFT) can predict reactive sites by analyzing electron density maps.

Q. What are common contradictions in reported synthetic yields, and how can they be resolved?

- Methodological Answer : Discrepancies in yields (e.g., 40–70%) may arise from variations in catalyst loading (Pd vs. Cu) or solvent polarity. Systematic optimization using Design of Experiments (DoE) is advised, with parameters like temperature, solvent (DMF vs. THF), and catalyst screened. Conflicting data should be reconciled through controlled reproducibility studies .

Q. What strategies mitigate by-product formation during coupling reactions (e.g., amidation)?

- Methodological Answer : Activate the carboxylic acid using HATU or EDC/HOBt to minimize racemization. Monitor reactions in real-time via LC-MS to detect intermediates like acylureas. If by-products persist, employ orthogonal protection (e.g., tert-butyl esters) or switch to flow chemistry for better control .

Q. How does the compound’s stability under photolytic conditions impact its use in drug development?

- Methodological Answer : Conduct accelerated photostability studies per ICH Q1B guidelines using UV-Vis irradiation (320–400 nm). Degradation products (e.g., demethylated or decarboxylated derivatives) can be identified using tandem MS/MS. Stabilizers like antioxidants (BHT) or light-resistant packaging are recommended for long-term storage .

Q. What role does this compound play in structure-activity relationship (SAR) studies for antiviral agents?

- Methodological Answer : The nicotinic acid scaffold is a key pharmacophore in protease inhibitors. Modify the methoxy or trifluoromethyl groups to assess effects on binding affinity (e.g., via SPR or ITC). Analogues like 5-nitro derivatives (see EPA DSSTox data) can be synthesized to explore electron-deficient aromatic interactions .

Properties

IUPAC Name |

2-methoxy-5-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c1-15-6-5(7(13)14)2-4(3-12-6)8(9,10)11/h2-3H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGYFZOIDWRFBJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.